6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the use of tributylamine and 2-chloro-1-methylpyridinium iodide in dichloromethane at 60°C under microwave irradiation . The reaction mixture is then purified using preparative HPLC to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a fluoroquinolone antibiotic.
Sparfloxacin: A third-generation quinolone with excellent activity against Gram-positive bacteria.
Uniqueness: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 6 and 7 positions, which significantly enhance its chemical stability and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H9F2NO2 |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h3-5,13H,1-2H2,(H,14,15) |
InChI Key |
YKMTYXNCYIVRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C2C1C(=O)O)F)F |
Origin of Product |
United States |
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